2,6-Bis(4-methoxyphenyl)aniline
Description
2,6-Bis(4-methoxyphenyl)aniline is a triarylamine derivative featuring a central aniline core substituted with two 4-methoxyphenyl groups at the 2- and 6-positions. This compound is widely employed in organic electronics, particularly as a hole-transporting material (HTM) in perovskite solar cells and heterojunction devices due to its favorable electron-donating properties and stability under ambient conditions . Its synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions, with commercial availability noted in specialized chemical catalogs .
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSVNNFIWPZPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625299 | |
| Record name | 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340187-66-8 | |
| Record name | 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)aniline typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial synthesis may also incorporate advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antioxidant activity.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)aniline and its derivatives often involves interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Hole-Transporting Materials
The following compounds share structural motifs with 2,6-bis(4-methoxyphenyl)aniline but differ in core substituents and peripheral groups, leading to distinct optoelectronic and device performance characteristics:
NAP [4,4’-(Naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)]
- Structure : Naphthalene core with bis(4-methoxyphenyl)aniline arms.
- Application: Used in carbon nanotube (CNT)/Si heterojunction solar cells.
- Performance : Achieves power conversion efficiency (PCE) >10% in 0.079 cm² devices due to reduced recombination at interfaces .
- Advantage : Ambient stability during spin-coating preparation.
BPV [(E)-4’,4’’-Ethene-1,2-diyl)bis(N,N-bis(4-methoxyphenyl)-[1’,1’’-biphenyl]-4-amine)]
- Structure : Ethene-linked biphenyl core with bis(4-methoxyphenyl)aniline groups.
- Application : Similar to NAP in CNT/Si devices.
- Performance : Comparable PCE to NAP but with enhanced charge mobility due to conjugated ethene linkage .
PyPDAn [Pyridine-core with (N,N-bis(4-methoxyphenyl)aniline) at 2,6-positions]
- Structure : Pyridine core substituted with bis(4-methoxyphenyl)aniline.
- Application : Lead-free Cs₂AgBiBr₆ perovskite solar cells.
- Performance : PyDAnCBZ (carbazole-modified variant) outperforms PyPDAn, achieving higher PCE due to improved charge extraction and reduced trap states .
CPDT [4,4’-(4,4-Diethyl-cyclopentadithiophene)bis(N,N-bis(4-methoxyphenyl)aniline)]
Key Performance Metrics
Notes: PCE = Power conversion efficiency; Jₛc = Short-circuit current; Vₒc = Open-circuit voltage; FF = Fill factor.
Structural and Functional Insights
- Electron-Donating Capacity : The 4-methoxyphenyl groups enhance electron donation, but core modifications (e.g., naphthalene in NAP vs. pyridine in PyPDAn) alter HOMO/LUMO levels. For instance, PyPDAn’s pyridine core lowers HOMO (-5.2 eV) compared to NAP (-5.0 eV), improving hole injection .
- Thermal Stability : Spiro-fluorene derivatives (e.g., SDTF in ) exhibit higher thermal decomposition temperatures (>300°C) than this compound due to rigid spiro-conformations .
- Synthetic Accessibility : NAP and BPV require multi-step syntheses with yields ~70–75%, whereas this compound is commercially available, reducing processing complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
